Ethyl 1-oxaspiro[2.7]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . It is a spiro compound, meaning it contains a spiro-connected bicyclic system, which is a unique structural feature that can impart interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-oxaspiro[2.7]decane-2-carboxylate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The spiro structure can provide a unique fit for certain molecular targets, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
Uniqueness
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is unique due to its specific spiro structure, which can impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 1-oxaspiro[2.7]decane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-14-11(13)10-12(15-10)8-6-4-3-5-7-9-12/h10H,2-9H2,1H3 |
InChI Key |
VTRYDSFXBNZTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.